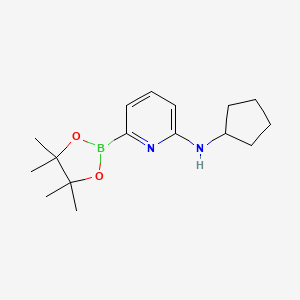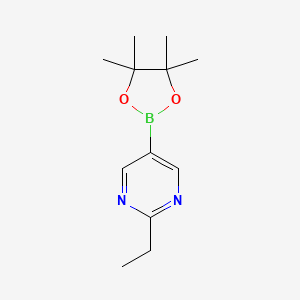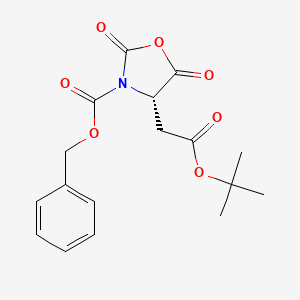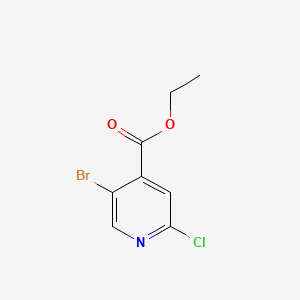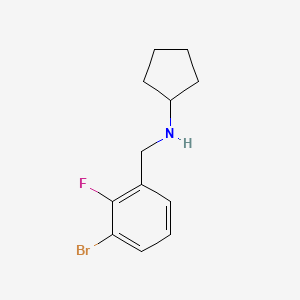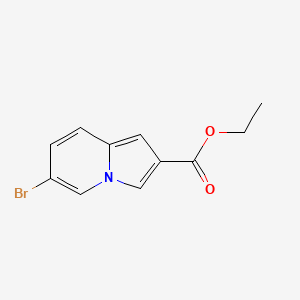
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a hydrazinecarbonyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 3-(hydrazinecarbonyl)benzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate involves its interaction with various molecular targets. The hydrazinecarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity. The molecular pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-(hydrazinecarbonyl)phenyl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.
Methyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(3-(Hydrazinecarbonyl)phenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is unique due to its combination of an ethyl ester group and an acrylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1223593-77-8 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
InChI Key |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NN |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Synonyms |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


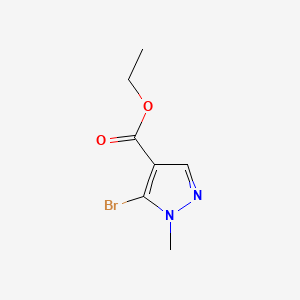
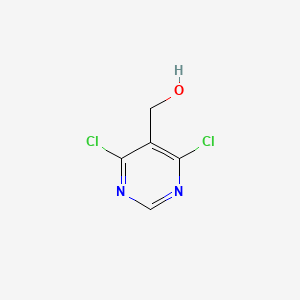
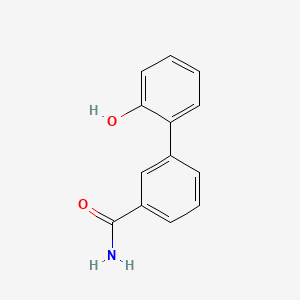
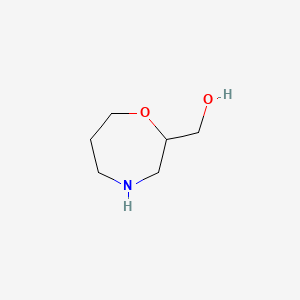
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)

